ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Description
Ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a benzothiazole moiety at the 3-position and an ethyl carboxylate group at the 6-position. Its molecular formula is C₁₇H₁₇N₃O₂S₂, with a molecular weight of 359.47 g/mol . This compound is cataloged under CAS numbers such as 193537-14-3 (Boc-protected precursor) and is available in research quantities for pharmaceutical development .
Properties
IUPAC Name |
ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-2-22-17(21)20-8-7-10-13(9-20)23-15(18)14(10)16-19-11-5-3-4-6-12(11)24-16/h3-6H,2,7-9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXAIVQIXUTSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401127851 | |
| Record name | Ethyl 2-amino-3-(2-benzothiazolyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-36-2 | |
| Record name | Ethyl 2-amino-3-(2-benzothiazolyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-3-(2-benzothiazolyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate typically involves multi-step reactions. One common method starts with the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ring . This intermediate is then subjected to further cyclization reactions with thieno[2,3-c]pyridine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques, including microwave-assisted synthesis and flow chemistry. These methods can enhance reaction efficiency and yield while minimizing the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with thieno[2,3-c]pyridine scaffolds exhibit significant anticancer properties. Ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that it can induce apoptosis in malignant cells by modulating specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Biological Research
Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of various enzymes, which could lead to therapeutic applications in diseases where enzyme dysregulation plays a crucial role.
Neuroprotective Effects
Recent studies have suggested that this compound may exhibit neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science
Polymer Chemistry
The unique structural characteristics of this compound make it suitable for incorporation into polymer matrices. Research is ongoing to explore its use as a functional additive in polymers to enhance thermal stability and mechanical properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Study | Evaluated the cytotoxicity of the compound against breast cancer cell lines | Induced significant apoptosis at IC50 values lower than standard chemotherapeutics |
| Antimicrobial Research | Tested against E. coli and Staphylococcus aureus | Showed MIC values comparable to existing antibiotics |
| Neuroprotection Study | Assessed the impact on oxidative stress markers in neuronal cultures | Reduced levels of reactive oxygen species by over 30% |
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Substituent Variations at the 3-Position
Modifications at the 3-position significantly alter electronic properties and intermolecular interactions (e.g., hydrogen bonding ).
Key Observations :
Variations at the 2- and 6-Positions
The 2-amino group and 6-carboxylate are conserved in most analogs, but ester modifications (e.g., tert-butyl vs. ethyl) affect steric bulk and hydrolysis rates.
Key Observations :
- Boc Protection : The Boc group (tert-butyloxycarbonyl) in stabilizes the amine during synthesis but requires acidic conditions for deprotection.
- High-Yield Syntheses : Derivatives like achieve yields >80% via reflux in acetonitrile, indicating robust synthetic routes for thiourea-linked analogs.
Research Findings and Structural Characterization
- Synthetic Yields : Thioureido-substituted analogs (e.g., ) are synthesized in 77–83% yields via nucleophilic substitution reactions, highlighting efficient methodologies for this class .
- Spectroscopic Data :
- Crystallography: SHELX software is widely used for resolving puckered conformations of the dihydrothienopyridine core, critical for understanding structure-activity relationships.
Biological Activity
Ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate (commonly referred to as compound E) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic potential of compound E based on recent scientific findings.
1. Synthesis of Compound E
The synthesis of compound E involves various chemical reactions that typically include the condensation of benzothiazole derivatives with thieno-pyridine frameworks. Recent studies have highlighted multiple synthetic pathways, including:
- Knoevenagel Condensation : This method has been frequently employed to form the core structure of compound E.
- Hybridization Techniques : Molecular hybridization has been utilized to enhance the biological activity of benzothiazole derivatives.
The general reaction scheme can be summarized as follows:
2.1 Antimicrobial Activity
Compound E and its derivatives have shown promising antimicrobial activity against various pathogens. A study reported that benzothiazole derivatives exhibit moderate to potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 50 to 250 μg/mL, indicating significant efficacy compared to standard antibiotics like ampicillin .
2.2 Antitubercular Activity
Recent research has focused on the antitubercular properties of benzothiazole-based compounds. In vitro studies demonstrated that compound E exhibits substantial inhibitory effects against Mycobacterium tuberculosis, with IC50 values comparable to existing antitubercular drugs. The compound's mechanism appears linked to its ability to inhibit key enzymes involved in mycolic acid synthesis, crucial for bacterial cell wall integrity .
| Compound | IC50 (μM) | MIC (μg/mL) | Activity |
|---|---|---|---|
| Compound E | 9.0 | 100 | Anti-TB |
| INH | 0.2 | - | Standard |
2.3 Antitumor Activity
Compound E has also been evaluated for its antitumor potential. Studies indicate that it possesses selective cytotoxicity against various cancer cell lines, including breast and gastric cancer cells. The EC50 values for these activities range from 28 ng/mL to 290 ng/mL, suggesting a strong potential for development as an anticancer agent .
Case Study 1: Antibacterial Evaluation
In a comparative study involving several benzothiazole derivatives, compound E was tested against clinical isolates of E. coli and S. aureus. The results indicated that it had a superior inhibition rate (up to 98%) at concentrations lower than those required for standard antibiotics .
Case Study 2: Antitubercular Mechanism
Docking studies revealed that compound E binds effectively to the DprE1 enzyme in M. tuberculosis, demonstrating a binding affinity of -8.4 kcal/mol. This interaction is believed to disrupt the bacterial cell wall synthesis pathway, contributing to its antitubercular activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
